molecular formula C11H23N3O2 B067752 Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 192130-34-0

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No. B067752
CAS RN: 192130-34-0
M. Wt: 229.32 g/mol
InChI Key: QSYTWBKZNNEKPN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H23N3O2 . It is often used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate consists of a piperazine ring substituted at the 4-position with a tert-butyl carboxylate group and at the 2-position with an aminoethyl group . The molecular weight of the compound is 229.32 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a compound with a molecular weight of 229.32 g/mol . It is available in the form of an oil .

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The derived compounds exhibit a wide spectrum of biological activities, making this compound a valuable asset in medicinal chemistry.

Antibacterial and Antifungal Applications

The derivatives of N-Boc piperazine have been studied for their antibacterial and antifungal activities. They have shown moderate activity against several microorganisms, indicating their potential use in developing new antimicrobial agents .

Anticancer Research

Compounds containing the piperazine ring, synthesized using Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, have demonstrated anticancer properties in various studies. This highlights its role in the design and development of new anticancer drugs .

Antiparasitic Activity

The flexibility and modifiability of the piperazine ring allow for the creation of compounds with antiparasitic activity. This makes it an important molecule in the research and treatment of parasitic infections .

Antihistamine Development

Due to the presence of polar nitrogen atoms, which enhance interaction with biological macromolecules, derivatives of this compound have been used in the development of antihistamines .

Antidepressant Properties

The compound’s derivatives have also been explored for their antidepressive activities. This opens up avenues for the compound’s application in the field of neuropsychiatric drug development .

Drug Discovery and Design

The incorporation of the piperazine ring from Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is considered a significant synthetic strategy in drug discovery. Its conformational flexibility, water solubility, and capacity to form hydrogen bonds make it a key molecule in the design of new pharmaceuticals .

Intermediate in Synthesis of Complex Molecules

As an intermediate, this compound is used in the synthesis of more complex molecules, such as in the preparation of DNA gyrase inhibitors, which are crucial in the treatment of bacterial infections .

Safety and Hazards

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate may cause serious eye irritation and may cause respiratory irritation. It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate is a useful compound in the field of targeted protein degradation, particularly in the development of PROTACs . As such, future research may focus on its use in the design of new PROTAC molecules and the exploration of their therapeutic potential.

properties

IUPAC Name

tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYTWBKZNNEKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363882
Record name tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

CAS RN

192130-34-0
Record name tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Batch size: 42.2 g (120 mmol) 2-{2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]-ethyl}-isoindolin-1,3-dione and 11.6 ml (240 mmol) hydrazine-hydrate in 450 ml ethanol.
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of N-tert-butoxycarbonyl-piperazin (5 g, 26.8 mmol), triethylamine (7.44 ml, 53.6 mmol), and chloroethylamine (3.11 g, 26.8 mmol) in dimethylformamide (50 ml) was stirred at room temperature for 72 hours. The reaction mixture was filtered, partitioned between H2O and ethyl acetate. The aqueous phase was lyophilized, the residue stirred with methanol and the precipitate collected by suction. The precipitate was purified by flash chromatography on silica gel (dichloromethane/methanol/aqueous ammonia=9/1/0.1) to give 1.6 g (26%) of the desired product. MS m/z: 230 ((M+H)+, 91%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.44 mL
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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